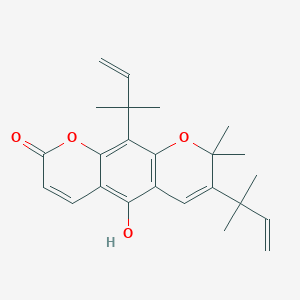
Kinocoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kinocoumarin belongs to the class of organic compounds known as linear pyranocoumarins. These are organic compounds containing a pyran (or a hydrogenated derivative) linearly fused to a coumarin moiety. Kinocoumarin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, kinocoumarin is primarily located in the membrane (predicted from logP). Outside of the human body, kinocoumarin can be found in citrus. This makes kinocoumarin a potential biomarker for the consumption of this food product.
Kinocoumarin is a member of the class of coumarins that is 2H,8H-pyrano[3,2-g]chromen-2-one substituted by geminal methyl groups at position 8, a hydroxy group at position 5, and a 2-methylbut-3-en-2-yl group at positions 7 and 10. It has a role as a plant metabolite. It is a member of coumarins, a member of phenols and an organic heterotricyclic compound.
科学的研究の応用
Biological Activities and Applications
Kinocoumarin, a derivative within the broader class of coumarins, has been extensively studied for its diverse biological activities and applications across various fields of medicinal chemistry. Coumarins, including kinocoumarin, are benzopyrone compounds found in significant amounts in plants, as well as in microorganisms and animal sources. The interest in simple coumarins and their analogues stems from their wide range of biological activities. These compounds have demonstrated potential as antitumor agents, anti-HIV agents, and CNS-active compounds. Additionally, they possess anticoagulant, anti-inflammatory, antimicrobial, and antioxidant properties. The versatility of the coumarin scaffold has also found applications in the agrochemical field, cosmetic, and fragrances industry, highlighting the broad-ranging impact of these compounds in both health-related and commercial sectors (Borges et al., 2005); (Annunziata et al., 2020).
Pharmacotherapy Applications
In the realm of pharmacotherapy, particularly concerning breast cancer, coumarin derivatives have been explored for their applicability as drugs. The synthetic analogues of coumarins, including kinocoumarin, have been synthesized using innovative techniques leading to derivatives that show promise in photochemotherapy, antitumor and anti-HIV therapy, among other applications. Some coumarins and their metabolites have shown inhibitory activities against enzymes relevant to breast cancer treatment, suggesting their potential as antibreast cancer agents (Musa et al., 2008).
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant properties of coumarins have been widely acknowledged. These properties contribute significantly to the therapeutic potential of kinocoumarin and its derivatives in treating inflammatory conditions. Coumarins exert their effects by interacting with various enzymes and receptors, inhibiting processes that lead to inflammation and oxidative stress. These actions suggest their utility in developing new anti-inflammatory therapeutic drugs (Vigil de Mello & Frode, 2018).
Antimicrobial Activity
The antimicrobial activities of coumarins, including kinocoumarin, have been extensively studied, showing promising results against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This research area has revealed the potential of coumarin compounds to act as effective antimicrobial agents, possibly offering new avenues for treating infections resistant to conventional antibiotics (Smyth et al., 2009).
特性
CAS番号 |
119139-65-0 |
|---|---|
製品名 |
Kinocoumarin |
分子式 |
C24H28O4 |
分子量 |
380.5 g/mol |
IUPAC名 |
5-hydroxy-2,2-dimethyl-3,10-bis(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C24H28O4/c1-9-22(3,4)16-13-15-19(26)14-11-12-17(25)27-20(14)18(23(5,6)10-2)21(15)28-24(16,7)8/h9-13,26H,1-2H2,3-8H3 |
InChIキー |
OPQNNWVPHFUNEH-UHFFFAOYSA-N |
SMILES |
CC1(C(=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |
正規SMILES |
CC1(C(=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



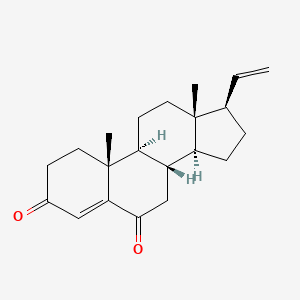

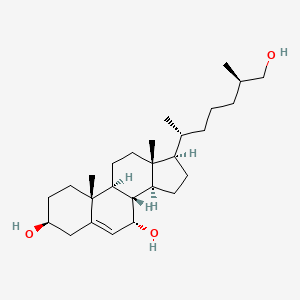
![p-[(R)-3-[bis-[(R)-beta-hydroxyphenethyl]amino]butyl]benzamide](/img/structure/B1254330.png)
![[(2,6-Dimethylphenyl)carbamoyl]formic acid](/img/structure/B1254331.png)
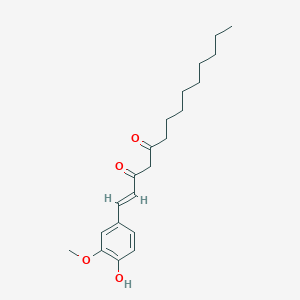

![(1R,5R,8S,9R,10R,13S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1254336.png)
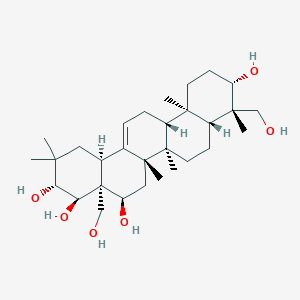

![(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-15-oxo-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid](/img/structure/B1254339.png)
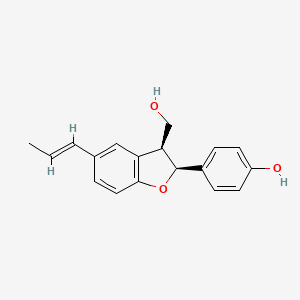
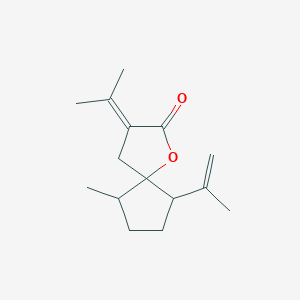
![3-O-[alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl echinocystic acid](/img/structure/B1254346.png)